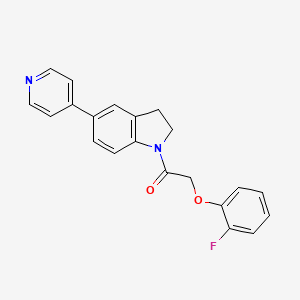

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

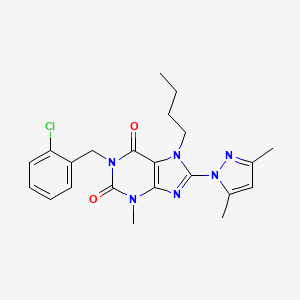

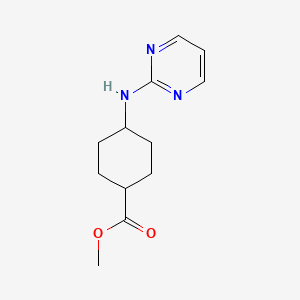

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of pyridazine derivatives and has been studied extensively for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antibacterial Activity and Synthesis of Heterocyclic Derivatives Research on the synthesis and characterization of heterocyclic compounds, such as benzimidazole derivatives, reveals their potential antibacterial activities. These compounds, characterized by their stability and fluorescence properties, demonstrate significant antibacterial effects against various bacteria strains, indicating their applicability in developing new antibacterial agents (Patil et al., 2015).

α-Glucosidase Inhibitors for Diabetes Treatment A study on the synthesis of albendazole derivatives as α-glucosidase inhibitors highlights the potential of such compounds in treating diabetes. These derivatives exhibit significant inhibition of α-glucosidase activity, suggesting their utility in managing blood sugar levels in diabetic patients (Şenkardeş et al., 2022).

Chemical Synthesis Techniques

Microwave-Assisted Synthesis The use of microwave irradiation in synthesizing heterocyclic compounds, such as tetrahydrobenzo[b]thiophene derivatives, showcases an efficient method for producing complex molecules. This technique offers advantages in reaction speed and product yield, emphasizing its importance in medicinal chemistry and drug development (Abdalha et al., 2011).

Antioxidant Activity of Synthesized Compounds Investigations into the antioxidant activity of synthesized compounds, such as N-substituted benzyl/phenyl derivatives, reveal their potential in combating oxidative stress. These studies not only contribute to understanding the chemical properties of these compounds but also their potential therapeutic applications (Ahmad et al., 2012).

Anticancer and Antiviral Properties

Anticancer Agents Targeting Melanoma Research on benzamide derivatives with cytotoxicity against melanoma cells illustrates the potential of such compounds in targeted cancer therapy. These studies are crucial for developing new treatments that are more effective and selective against cancer cells, particularly for conditions like melanoma (Wolf et al., 2004).

Anti-Influenza Virus Activity The synthesis and evaluation of benzamide-based 5-aminopyrazoles and their heterocycles demonstrate significant antiavian influenza virus activity. Such discoveries are vital for developing new antiviral drugs, especially in the face of emerging viral threats (Hebishy et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound acts as an inhibitor of the proteasome, specifically targeting the Leishmania tarentolae proteasome 20S subunit .

Mode of Action

The compound interacts with its target, the proteasome, by binding to it and inhibiting its function . This inhibition disrupts the normal protein degradation process, leading to an accumulation of unneeded or damaged proteins. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been optimized for efficacy in mouse studies . These properties impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

Eigenschaften

IUPAC Name |

1-benzyl-N,N-diethyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-18(4-2)16(21)14-10-11-15(20)19(17-14)12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMDMAOMDMPECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)

![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)

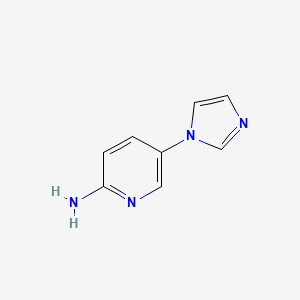

![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)